ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate
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Description
This compound is a derivative of 1,3,4-thiadiazole . It contains a thiadiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms . This compound is likely to have similar properties to other thiadiazole derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with potassium thiocyanate . In one example, the opening of a 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide led to a corresponding derivative .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the thiadiazole ring and various functional groups . The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. For example, the opening of the 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to a corresponding derivative .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would be determined by the nature of its functional groups and the overall structure of the molecule .Future Directions
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole ring structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Compounds with a similar thiadiazole ring structure have been found to interact with various biological targets, leading to changes in cellular processes . For instance, some thiadiazole derivatives have been reported to inhibit the growth of certain tumor cell lines .
Biochemical Pathways
Thiadiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiadiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-3-15-8(14)5-16-4-7(13)10-9-12-11-6(2)17-9/h3-5H2,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGZPAQKSLLISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=NN=C(S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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